Ac-Arg-Gly-Lys(Ac)-AMC

Descripción

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

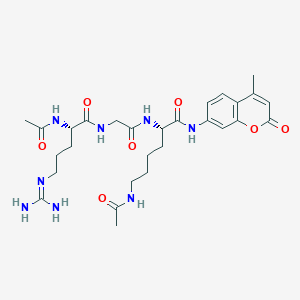

2D Structure

Propiedades

IUPAC Name |

(2S)-6-acetamido-2-[[2-[[(2S)-2-acetamido-5-(diaminomethylideneamino)pentanoyl]amino]acetyl]amino]-N-(4-methyl-2-oxochromen-7-yl)hexanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H40N8O7/c1-16-13-25(40)43-23-14-19(9-10-20(16)23)35-27(42)22(7-4-5-11-31-17(2)37)36-24(39)15-33-26(41)21(34-18(3)38)8-6-12-32-28(29)30/h9-10,13-14,21-22H,4-8,11-12,15H2,1-3H3,(H,31,37)(H,33,41)(H,34,38)(H,35,42)(H,36,39)(H4,29,30,32)/t21-,22-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HABKINWCDDLXSZ-VXKWHMMOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)C(CCCCNC(=O)C)NC(=O)CNC(=O)C(CCCN=C(N)N)NC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)[C@H](CCCCNC(=O)C)NC(=O)CNC(=O)[C@H](CCCN=C(N)N)NC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H40N8O7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

600.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Ac-Arg-Gly-Lys(Ac)-AMC: A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ac-Arg-Gly-Lys(Ac)-AMC is a fluorogenic peptide substrate extensively utilized in biochemical research to measure the enzymatic activity of histone deacetylases (HDACs). HDACs are a class of enzymes that play a crucial role in regulating gene expression by removing acetyl groups from lysine residues on histones and other proteins.[1] This deacetylation process leads to chromatin condensation and transcriptional repression. Given their significant involvement in cellular processes such as cell cycle progression, differentiation, and apoptosis, HDACs have emerged as important therapeutic targets, particularly in oncology and neurodegenerative diseases.

This technical guide provides an in-depth overview of this compound, its mechanism of action as a substrate, detailed experimental protocols for its use, and its application in research and drug discovery.

Principle of the Assay

The use of this compound to measure HDAC activity is based on a two-step enzymatic reaction.[2][3] The peptide substrate itself is non-fluorescent.

-

Deacetylation by HDACs: In the first step, an active HDAC enzyme removes the acetyl group from the ε-amino group of the lysine residue within the peptide sequence.

-

Proteolytic Cleavage by Trypsin: The deacetylated peptide then becomes a substrate for trypsin. In the second step, trypsin cleaves the peptide bond C-terminal to the lysine residue, releasing the highly fluorescent 7-amino-4-methylcoumarin (AMC) moiety.

The resulting fluorescence intensity is directly proportional to the amount of AMC released, which in turn is a measure of the HDAC activity. The fluorescence of AMC is typically measured at an excitation wavelength of 350-380 nm and an emission wavelength of 440-460 nm.

This assay format is amenable to high-throughput screening (HTS) for the identification of HDAC inhibitors.

Data Presentation

While specific kinetic parameters for this compound are not extensively reported in the literature, the following table provides representative kinetic data for other commonly used fluorogenic HDAC substrates to offer a comparative context.

| Substrate | HDAC Isoform | Km (µM) | kcat (s⁻¹) | kcat/Km (M⁻¹s⁻¹) | Reference |

| Ac-Gly-Ala-Lys(Ac)-AMC | HDAC1 | - | - | ~10⁵ | [4] |

| Boc-Lys(Ac)-AMC | HDAC1 | 58.89 | - | - | BMG LABTECH Application Note |

| Ac-RHKK(Ac)-AMC | HDAC8 | - | - | 7,500 |

Note: The kinetic parameters of enzyme-substrate interactions are highly dependent on the specific assay conditions, including buffer composition, pH, and temperature.

Experimental Protocols

The following is a generalized protocol for a fluorometric HDAC activity assay using this compound. This protocol is based on commonly used procedures for similar substrates and should be optimized for specific experimental needs.

Reagents and Buffers

-

HDAC Assay Buffer: 50 mM Tris-HCl (pH 8.0), 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl₂.

-

This compound Substrate: Stock solution (e.g., 10 mM in DMSO), working solution to be prepared in HDAC Assay Buffer.

-

HDAC Enzyme: Purified recombinant HDAC enzyme of interest.

-

Trypsin Solution (Developer): Stock solution (e.g., 10 mg/mL in appropriate buffer), working solution to be prepared in HDAC Assay Buffer.

-

HDAC Inhibitor (for control): e.g., Trichostatin A (TSA) or Sodium Butyrate.

-

96-well black microplate.

-

Fluorescence microplate reader.

Assay Procedure

-

Prepare Reagents:

-

Thaw all reagents on ice.

-

Prepare the required dilutions of the HDAC enzyme, this compound substrate, and controls in pre-chilled HDAC Assay Buffer. The optimal concentrations of enzyme and substrate should be determined empirically. A typical starting substrate concentration is in the range of 10-50 µM.

-

-

Set up the Reaction:

-

Add the following to the wells of a 96-well black microplate:

-

Blank (no enzyme): HDAC Assay Buffer and this compound substrate.

-

Negative Control (no inhibitor): HDAC enzyme and this compound substrate.

-

Positive Control (inhibitor): HDAC enzyme, HDAC inhibitor, and this compound substrate.

-

Test Sample: HDAC enzyme, test compound, and this compound substrate.

-

-

The final reaction volume is typically 50-100 µL.

-

-

HDAC Reaction Incubation:

-

Incubate the plate at 37°C for a predetermined time (e.g., 30-60 minutes). The incubation time should be optimized to ensure the reaction is in the linear range.

-

-

Development Step:

-

Add the Trypsin Solution to each well to stop the HDAC reaction and initiate the cleavage of the deacetylated substrate. A typical final concentration of trypsin is 0.1-0.5 mg/mL.

-

Incubate the plate at room temperature or 37°C for 15-30 minutes.

-

-

Fluorescence Measurement:

-

Measure the fluorescence intensity using a microplate reader with an excitation wavelength between 350-380 nm and an emission wavelength between 440-460 nm.

-

-

Data Analysis:

-

Subtract the fluorescence of the blank from all other readings.

-

Calculate the percentage of inhibition for the test compounds compared to the negative control.

-

For kinetic studies, plot the initial reaction velocities against substrate concentrations and fit the data to the Michaelis-Menten equation to determine Km and Vmax.

-

Visualizations

Experimental Workflow

Caption: Experimental workflow for HDAC activity assay.

Role of HDACs in a Signaling Pathway Context

References

An In-depth Technical Guide to the Fluorogenic Substrate Ac-Arg-Gly-Lys(Ac)-AMC

For Researchers, Scientists, and Drug Development Professionals

The fluorogenic substrate Acetyl-Arginyl-Glycyl-Lysyl(acetyl)-7-Amino-4-methylcoumarin, commonly abbreviated as Ac-Arg-Gly-Lys(Ac)-AMC, is a valuable tool for the sensitive and continuous measurement of histone deacetylase (HDAC) activity. This peptide-based substrate is particularly useful in high-throughput screening assays for the identification and characterization of HDAC inhibitors, which are a significant class of therapeutic agents under investigation for the treatment of cancer and other diseases.

Core Principle and Mechanism of Action

The utility of this compound as an HDAC substrate lies in a two-step enzymatic assay.[1][2][3][4] Initially, the substrate is non-fluorescent. In the first step, an HDAC enzyme removes the acetyl group from the ε-amino group of the lysine residue. This deacetylation is the primary reaction of interest and is catalyzed by HDACs that recognize the peptide sequence.

The deacetylated product then becomes a substrate for a developing enzyme, typically trypsin, which is added in the second step. Trypsin is a serine protease that specifically cleaves peptide chains at the carboxyl side of lysine or arginine residues. Crucially, trypsin cannot cleave at an acetylated lysine. Therefore, the amount of cleavage is directly proportional to the amount of deacetylated substrate produced by the HDAC. The tryptic cleavage releases the highly fluorescent 7-amino-4-methylcoumarin (AMC) molecule. The fluorescence of the liberated AMC can be monitored over time to determine the rate of the HDAC-catalyzed deacetylation reaction.

Quantitative Data Summary

The following table summarizes the key quantitative parameters associated with the this compound substrate and the resulting fluorophore, AMC. This data is essential for designing and interpreting experiments.

| Parameter | Value | Notes |

| Molecular Formula | C28H40N8O7 | |

| Molecular Weight | ~600.67 g/mol | |

| Excitation Wavelength (AMC) | 340 - 355 nm | Optimal excitation may vary slightly depending on instrument and buffer conditions. |

| Emission Wavelength (AMC) | 440 - 460 nm | |

| Kinetic Parameters (Rat Liver HDAC) | ||

| Km | 27.5 µM | Determined with a mixed rat liver HDAC preparation. |

| Vmax | 4.9 (relative units) | Units are typically relative fluorescence units per unit of time. |

Experimental Workflow Diagram

The following diagram illustrates the logical flow of the two-step enzymatic assay for measuring HDAC activity using this compound.

Caption: Workflow of the two-step HDAC activity assay.

Detailed Experimental Protocol

This protocol provides a representative methodology for an in vitro HDAC activity assay using this compound in a 96-well plate format. Researchers should optimize concentrations and incubation times for their specific HDAC isozyme and experimental conditions.

1. Materials and Reagents:

-

This compound substrate

-

Recombinant human HDAC enzyme of interest

-

Trypsin (TPCK-treated)

-

HDAC Assay Buffer (e.g., 50 mM Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2)[5]

-

Substrate Solvent: Dimethyl sulfoxide (DMSO)

-

Trichostatin A (TSA) or other HDAC inhibitor (for control experiments)

-

96-well black, flat-bottom microplates

-

Fluorescence plate reader with excitation and emission filters for AMC

2. Preparation of Stock Solutions:

-

This compound Stock (10 mM): Dissolve the substrate in DMSO. Store in aliquots at -20°C or -80°C.

-

HDAC Enzyme Stock: Prepare aliquots of the enzyme in a suitable buffer (as recommended by the manufacturer) and store at -80°C. Avoid repeated freeze-thaw cycles.

-

Trypsin Stock (1 mg/mL): Dissolve trypsin in HDAC Assay Buffer. Prepare fresh or store in aliquots at -20°C.

-

HDAC Inhibitor Stock (e.g., 1 mM TSA): Dissolve in DMSO and store at -20°C.

3. Experimental Procedure:

Step 1: HDAC Deacetylation Reaction

-

Prepare the HDAC reaction mixture in each well of the 96-well plate. The final volume for this step is typically 50 µL.

-

HDAC Assay Buffer: Adjust the volume to bring the final reaction volume to 50 µL.

-

HDAC Enzyme: Dilute the enzyme stock to the desired final concentration in HDAC Assay Buffer. The optimal concentration should be determined empirically to ensure linear reaction kinetics over the desired time course.

-

Test Compounds (Inhibitors): Add the desired concentration of the test compound or control (e.g., TSA for positive inhibition control, DMSO for vehicle control).

-

-

Pre-incubate the plate at 37°C for 10-15 minutes to equilibrate the temperature and allow for any inhibitor binding.

-

Initiate the reaction by adding the this compound substrate. Dilute the 10 mM stock solution in HDAC Assay Buffer to achieve the desired final concentration (e.g., 20-50 µM, which is near the Km for some HDACs).

-

Incubate the reaction at 37°C for a period of 30 to 60 minutes. The incubation time should be optimized to remain within the linear range of the assay.

Step 2: Development with Trypsin

-

Prepare the Trypsin Developer Solution. Dilute the trypsin stock in HDAC Assay Buffer to a final working concentration. A final concentration of approximately 0.05 to 2 mg/mL in the developer solution has been reported, which will be further diluted in the assay well.[6][7] It is also common to include an HDAC inhibitor like TSA in the developer solution to stop the HDAC reaction.

-

Add 50 µL of the Trypsin Developer Solution to each well. This will stop the deacetylation reaction (if an inhibitor is included) and initiate the cleavage of the deacetylated substrate.

-

Incubate the plate at 37°C for 15-30 minutes to allow for complete cleavage of the deacetylated substrate.

4. Fluorescence Measurement:

-

Measure the fluorescence intensity in a microplate reader with settings appropriate for AMC (Excitation: ~355 nm, Emission: ~460 nm).[8]

-

The fluorescence signal is directly proportional to the amount of deacetylated substrate generated by the HDAC enzyme.

5. Data Analysis:

-

Subtract the background fluorescence (from wells with no enzyme) from all experimental wells.

-

Calculate the HDAC activity as the rate of increase in fluorescence over time or as the endpoint fluorescence after a fixed time.

-

For inhibitor studies, plot the percentage of inhibition versus the inhibitor concentration and fit the data to a suitable model to determine the IC50 value.

Conclusion

This compound is a robust and sensitive fluorogenic substrate for monitoring the activity of histone deacetylases. Its use in a two-step enzymatic assay provides a reliable method for researchers in academia and industry. The quantitative data and detailed protocol provided in this guide offer a solid foundation for the successful implementation of this substrate in various research applications, from basic enzyme characterization to high-throughput screening for novel therapeutic agents.

References

- 1. This compound | CRB1101637 | Biosynth [biosynth.com]

- 2. researchgate.net [researchgate.net]

- 3. glpbio.com [glpbio.com]

- 4. shop.bachem.com [shop.bachem.com]

- 5. High-throughput screening of histone deacetylases and determination of kinetic parameters using fluorogenic assays - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Purification and enzymatic assay of class I histone deacetylase enzymes - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Ac-Arg-Gly-Lys(Ac)-AMC for Histone Deacetylase Activity Assays

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the fluorogenic substrate Ac-Arg-Gly-Lys(Ac)-AMC, its application in histone deacetylase (HDAC) activity assays, and the underlying principles of HDAC-mediated signaling. This document is intended to serve as a valuable resource for researchers in academia and industry engaged in epigenetics, drug discovery, and related fields.

Introduction to Histone Deacetylases and Their Significance

Histone deacetylases (HDACs) are a class of enzymes that play a crucial role in regulating gene expression by removing acetyl groups from lysine residues on histone and non-histone proteins.[1][2] This deacetylation process leads to a more compact chromatin structure, generally associated with transcriptional repression.[2] Given their central role in cellular processes, dysregulation of HDAC activity has been implicated in a variety of diseases, including cancer and neurodegenerative disorders.[3] Consequently, HDACs have emerged as promising therapeutic targets, and the development of specific inhibitors is an active area of research.

The Fluorogenic Substrate: this compound

This compound is a fluorogenic peptide substrate designed for the sensitive and continuous measurement of HDAC activity.[4][5] Its chemical structure and properties are summarized in the table below.

| Property | Value |

| Full Name | Acetyl-L-arginyl-glycyl-Nε-acetyl-L-lysyl-7-amino-4-methylcoumarin |

| Abbreviation | Ac-RGK(Ac)-AMC |

| Molecular Formula | C28H40N8O7 |

| Molecular Weight | 600.67 g/mol |

| Excitation Maximum (AMC) | 340-360 nm |

| Emission Maximum (AMC) | 440-460 nm |

| Storage Conditions | -20°C, protected from light |

Table 1: Properties of this compound.

The utility of this compound lies in its clever two-step reaction mechanism that couples HDAC-mediated deacetylation to a fluorescent readout.

Principle of the HDAC Activity Assay

The assay is based on a coupled enzymatic reaction. In the first step, an HDAC enzyme removes the acetyl group from the ε-amino group of the lysine residue within the this compound substrate. This deacetylated product then becomes a substrate for a second enzyme, trypsin. In the second step, trypsin cleaves the peptide bond C-terminal to the lysine, releasing the highly fluorescent 7-amino-4-methylcoumarin (AMC) molecule. The resulting increase in fluorescence is directly proportional to the HDAC activity.[4][6]

Quantitative Data

| HDAC Isoform | Substrate | Km (µM) | Vmax (relative units) | kcat/Km (M⁻¹s⁻¹) | Reference(s) |

| HDAC1 | Boc-Lys(Ac)-AMC | 58.89 | - | - | [7] |

| HDAC8 | Ac-RHKK(Ac)-AMC | 251 | - | 80.1 | [8] |

Table 2: Representative Kinetic Parameters for HDACs with Fluorogenic Substrates. Note: Data for this compound is limited; values for similar substrates are provided for context.

Experimental Protocols

The following is a generalized protocol for a fluorometric HDAC activity assay using this compound. It is recommended to optimize conditions for specific HDAC isoforms and experimental setups.

5.1. Reagents and Materials

-

This compound substrate

-

Recombinant human HDAC enzyme (of interest)

-

HDAC Assay Buffer (e.g., 50 mM Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2)

-

Trypsin solution (e.g., 2 mg/mL in assay buffer)

-

HDAC inhibitor (e.g., Trichostatin A) for control experiments

-

96-well black microplates

-

Fluorescence microplate reader

5.2. Assay Procedure

-

Prepare Reagents:

-

Thaw all reagents on ice.

-

Prepare a stock solution of this compound in DMSO. Further dilute to the desired working concentration in HDAC Assay Buffer.

-

Dilute the HDAC enzyme to the desired concentration in cold HDAC Assay Buffer. The optimal concentration should be determined empirically.

-

Prepare the trypsin solution.

-

-

Assay Reaction:

-

To each well of a 96-well black microplate, add the following in order:

-

HDAC Assay Buffer

-

HDAC enzyme or cell lysate containing HDACs

-

Test compound or vehicle control

-

-

Pre-incubate the plate at 37°C for 10-15 minutes.

-

Initiate the reaction by adding the this compound substrate solution to each well.

-

-

HDAC Reaction Incubation:

-

Incubate the plate at 37°C for a predetermined time (e.g., 60 minutes). The optimal incubation time will depend on the enzyme activity.

-

-

Development Step:

-

Stop the HDAC reaction and initiate the development step by adding the trypsin solution to each well.

-

Incubate the plate at room temperature for 15-30 minutes to allow for the cleavage of the deacetylated substrate and release of AMC.

-

-

Fluorescence Measurement:

-

Measure the fluorescence intensity using a microplate reader with excitation at 340-360 nm and emission at 440-460 nm.

-

5.3. Controls

-

No-Enzyme Control: Substitute the HDAC enzyme with assay buffer to determine the background fluorescence.

-

Inhibitor Control: Include a known HDAC inhibitor to confirm that the observed activity is due to HDACs.

HDACs in Cellular Signaling

HDACs are integral components of larger protein complexes that regulate gene expression. They are often recruited to specific gene promoters by transcription factors, leading to changes in chromatin structure and gene silencing. The activity of HDACs themselves can be regulated by various signaling pathways through post-translational modifications like phosphorylation.

Conclusion

The this compound substrate, coupled with a fluorometric assay, provides a robust and sensitive method for measuring HDAC activity. This technical guide offers a foundational understanding and practical protocols for researchers aiming to investigate HDAC function and identify novel modulators of their activity. As our understanding of the intricate roles of HDACs in health and disease continues to grow, such tools will remain indispensable for advancing biomedical research and drug development.

References

- 1. labbulletin.com [labbulletin.com]

- 2. cdn.caymanchem.com [cdn.caymanchem.com]

- 3. researchgate.net [researchgate.net]

- 4. Histone acetylation and deacetylation - Wikipedia [en.wikipedia.org]

- 5. High-throughput screening of histone deacetylases and determination of kinetic parameters using fluorogenic assays - PMC [pmc.ncbi.nlm.nih.gov]

- 6. A fluorogenic histone deacetylase assay well suited for high-throughput activity screening - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. bmglabtech.com [bmglabtech.com]

- 8. researchgate.net [researchgate.net]

Principle of the Two-Step Enzymatic Reaction with Ac-Arg-Gly-Lys(Ac)-AMC: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core principles, experimental protocols, and data interpretation related to the two-step enzymatic reaction utilizing the fluorogenic substrate Ac-Arg-Gly-Lys(Ac)-AMC. This assay is a cornerstone for the sensitive and high-throughput screening of histone deacetylase (HDAC) activity, a critical enzyme class in epigenetic regulation and a prominent target in drug discovery.

Core Principle of the Two-Step Reaction

The enzymatic assay using this compound is a discontinuous, two-step process designed to measure the activity of histone deacetylases (HDACs). The fundamental principle relies on the sequential enzymatic modification of the substrate, leading to the release of a quantifiable fluorescent signal.

Step 1: Deacetylation by HDACs

The initial step involves the enzymatic removal of the acetyl group from the ε-amino group of the lysine residue within the this compound substrate by an HDAC enzyme. This reaction yields the deacetylated intermediate, Ac-Arg-Gly-Lys-AMC. The activity of the HDAC is the rate-limiting step in this process and is the primary variable being measured.

Step 2: Proteolytic Cleavage by Trypsin

The second step is a developing reaction. A protease, typically trypsin, is introduced to the reaction mixture. Trypsin specifically cleaves the peptide bond at the C-terminus of the now deacetylated lysine residue. This cleavage liberates the highly fluorescent molecule 7-amino-4-methylcoumarin (AMC). The intensity of the fluorescence, measured at an excitation wavelength of approximately 355 nm and an emission wavelength of around 460 nm, is directly proportional to the amount of AMC released and, consequently, to the activity of the HDAC enzyme.[1][2]

The clever design of this assay lies in the fact that trypsin cannot cleave the substrate when the lysine residue is acetylated. This ensures that the fluorescent signal is only generated as a direct result of HDAC activity.

Experimental Protocols

This section provides a detailed methodology for performing the two-step HDAC activity assay. The protocol is synthesized from established methods and can be adapted for specific HDAC isoforms and inhibitor screening purposes.

Reagents and Buffers

Table 1: Reagent and Buffer Composition

| Reagent/Buffer | Component | Concentration | pH | Notes |

| Assay Buffer | Tris-HCl | 50 mM | 8.0 | Can be substituted with HEPES (pH 7.4). |

| KCl | 137 mM | |||

| MgCl₂ | 1 mM | |||

| Bovine Serum Albumin (BSA) | 0.1 mg/mL | To prevent enzyme denaturation and non-specific binding. | ||

| HDAC Enzyme | Recombinant Human HDAC | Varies | - | Dilute to the desired concentration in Assay Buffer just before use. |

| Substrate Stock | This compound | 10 mM | - | Dissolve in DMSO. Store at -20°C in aliquots. |

| Working Substrate | This compound | 200 µM | - | Dilute from stock in Assay Buffer. Prepare fresh. |

| Developer Solution | Trypsin | 2 mg/mL | - | Dissolve in Assay Buffer. Store on ice. |

| Trichostatin A (TSA) | 2 µM | - | Optional, as a stop reagent and positive control for inhibition. | |

| HDAC Inhibitor | e.g., SAHA, TSA | Varies | - | Dissolve in DMSO. |

Assay Procedure for HDAC Activity Measurement

-

Reaction Setup: In a 96-well black microplate, add the following components in order:

-

40 µL of Assay Buffer.

-

10 µL of diluted HDAC enzyme solution.

-

For inhibitor studies, pre-incubate the enzyme with 5 µL of the inhibitor solution (or DMSO as a vehicle control) for 15-30 minutes at 30°C.

-

-

Initiation of Deacetylation: Start the reaction by adding 50 µL of the Working Substrate solution to each well.

-

Incubation: Incubate the plate at 37°C for 60 minutes. The incubation time can be optimized based on the specific activity of the HDAC isoform.

-

Development: Stop the deacetylation reaction and initiate the cleavage by adding 50 µL of the Developer Solution to each well.

-

Final Incubation: Incubate the plate at 37°C for 15-30 minutes to allow for complete cleavage of the deacetylated substrate.

-

Fluorescence Measurement: Measure the fluorescence intensity using a microplate reader with an excitation wavelength of 355 nm and an emission wavelength of 460 nm.

Quantitative Data Presentation

The following tables summarize key quantitative parameters associated with the two-step HDAC assay.

Table 2: Kinetic Parameters of this compound with HDACs

| Enzyme | Km (µM) | kcat (s⁻¹) | kcat/Km (M⁻¹s⁻¹) | Source |

| Rat Liver HDAC | 27.5 | 0.29 | 10545 | [3] |

| Human HDAC8 | 500 | - | - | [3] |

Note: Data for a broader range of human HDAC isoforms with this specific substrate is limited in the public domain. Researchers are encouraged to determine these parameters empirically for their specific enzyme of interest.

Table 3: Example IC₅₀ Values for HDAC Inhibitors Determined with a Similar Fluorogenic Assay

| Inhibitor | Target HDAC | Substrate | IC₅₀ (nM) |

| SAHA | HDAC1 | Boc-Lys(Ac)-AMC | 374[4] |

| Trichostatin A (TSA) | HDAC1 | Boc-Lys(Ac)-AMC | ~2 |

This table provides context for the type of data generated from inhibitor screening assays. IC₅₀ values are highly dependent on assay conditions.

Mandatory Visualizations

Signaling Pathway: Role of HDACs in Gene Regulation

The activity of HDACs, which can be quantified using the this compound assay, is integral to the epigenetic regulation of gene expression. The following diagram illustrates the role of HDACs in chromatin remodeling and transcriptional repression.

Caption: Role of HDACs in Chromatin Remodeling and Gene Silencing.

Experimental Workflow of the Two-Step Enzymatic Assay

The following diagram outlines the logical steps of the two-step enzymatic reaction for measuring HDAC activity.

Caption: Workflow of the Two-Step HDAC Fluorometric Assay.

References

Ac-Arg-Gly-Lys(Ac)-AMC: A Technical Guide to its Specificity as an HDAC Substrate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Histone deacetylases (HDACs) are a class of enzymes that play a crucial role in regulating gene expression by removing acetyl groups from lysine residues on histones and other non-histone proteins. Their involvement in a myriad of cellular processes, including cell cycle progression, differentiation, and apoptosis, has made them attractive targets for therapeutic intervention, particularly in oncology and neurodegenerative diseases. The development of specific HDAC inhibitors requires robust and reliable assays to determine enzyme activity and inhibitor potency. The fluorogenic substrate, Ac-Arg-Gly-Lys(Ac)-AMC, has emerged as a valuable tool for the in vitro and in-cellulo assessment of HDAC activity. This technical guide provides an in-depth overview of the substrate's specificity, detailed experimental protocols for its use, and its application in studying HDAC-related signaling pathways.

This compound: Mechanism of Action

The this compound substrate is a short peptide sequence, Arginine-Glycine-Lysine, where the lysine residue is acetylated (Ac) and the C-terminus is conjugated to a fluorophore, 7-amino-4-methylcoumarin (AMC). The principle of the HDAC activity assay using this substrate is a two-step enzymatic reaction[1][2][3][4].

-

Deacetylation by HDAC: In the presence of an active HDAC enzyme, the acetyl group is removed from the lysine residue of the substrate.

-

Proteolytic Cleavage: The deacetylated substrate is then susceptible to cleavage by a developing enzyme, typically trypsin, which recognizes the unmodified lysine residue. This cleavage releases the highly fluorescent AMC molecule.

The resulting fluorescence is directly proportional to the HDAC activity and can be measured using a fluorometer.

Substrate Specificity of this compound

A comprehensive understanding of a substrate's specificity for different HDAC isoforms is critical for the accurate interpretation of experimental results. While this compound is broadly used as a substrate for class I and to some extent class II HDACs, obtaining a complete kinetic profile across all HDAC isoforms from a single study is challenging. Substrate specificity is influenced by various factors, including the specific assay conditions and the source of the enzyme.

The following table summarizes the available quantitative data for this compound and structurally similar substrates with various HDACs. It is important to note that direct comparison of these values should be made with caution due to variations in experimental conditions.

| HDAC Isoform | Substrate | K_m_ (µM) | V_max_ (relative units) | k_cat_/K_m_ (M⁻¹s⁻¹) | Source |

| Rat Liver HDACs | This compound | 27.5 | 4.9 | Not Reported | Wegener et al., 2003 |

| FB188 Amidohydrolase | This compound | 3.61 | 0.29 | Not Reported | Wegener et al., 2003 |

| HDAC1 | Boc-Lys(Ac)-AMC | 58.89 | Not Reported | Not Reported | BMG LABTECH Application Note |

| HDAC8 | AcRHKK(acetyl)-AMC | 251 | 0.0201 (s⁻¹) | 80.1 | Pearce et al., 2021 |

Note: Data for Boc-Lys(Ac)-AMC and AcRHKK(acetyl)-AMC are included to provide insights into the activity of structurally related substrates with specific HDAC isoforms. Direct extrapolation to this compound should be done with caution.

Experimental Protocols

This section provides a detailed methodology for a standard in vitro HDAC activity assay using this compound.

Materials and Reagents

-

This compound substrate (e.g., from Bachem, CPC Scientific)[1][5]

-

Recombinant human HDAC enzyme (isoform-specific)

-

HDAC Assay Buffer (e.g., 50 mM Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl₂)

-

Trypsin (TPCK treated)

-

Trichostatin A (TSA) or other HDAC inhibitors (for control experiments)

-

Dimethyl sulfoxide (DMSO)

-

Black, flat-bottom 96-well microplate

-

Fluorometer with excitation at ~360 nm and emission at ~460 nm

Experimental Workflow

The following diagram illustrates the key steps in a typical HDAC activity assay.

Detailed Procedure

-

Reagent Preparation:

-

Prepare a stock solution of this compound in DMSO (e.g., 10 mM). Dilute to the desired final concentration (e.g., 10-100 µM) in HDAC Assay Buffer immediately before use.

-

Dilute the recombinant HDAC enzyme to the working concentration in cold HDAC Assay Buffer. The optimal concentration should be determined empirically.

-

Prepare a stock solution of Trypsin in an appropriate buffer (e.g., 10 mg/mL in 1 mM HCl).

-

If using an inhibitor, prepare a stock solution in DMSO and dilute it to the desired concentrations in HDAC Assay Buffer.

-

-

Assay Protocol:

-

To each well of a black 96-well plate, add the following in order:

-

HDAC Assay Buffer

-

HDAC inhibitor or vehicle (DMSO)

-

Diluted HDAC enzyme

-

-

Include control wells:

-

No-enzyme control: Omit the HDAC enzyme to determine background fluorescence.

-

Inhibitor control: Include a known HDAC inhibitor like TSA to confirm the assay is measuring HDAC activity.

-

-

Pre-incubate the plate at 37°C for 10-15 minutes.

-

Initiate the reaction by adding the diluted this compound substrate to all wells.

-

Incubate the plate at 37°C for 30-60 minutes. The incubation time may need optimization depending on the enzyme activity.

-

Stop the deacetylation reaction and initiate the development step by adding the Trypsin solution to each well.

-

Incubate the plate at 37°C for an additional 15-30 minutes to allow for the cleavage of the deacetylated substrate and release of AMC.

-

Measure the fluorescence using a microplate reader with excitation and emission wavelengths of approximately 360 nm and 460 nm, respectively.

-

Application in Signaling Pathway Analysis

HDACs are key regulators in various signaling pathways. The this compound substrate can be utilized to measure the activity of specific HDACs within these pathways, providing insights into their regulatory roles.

HDACs in the NF-κB Signaling Pathway

The NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway is a critical regulator of inflammatory responses, immunity, and cell survival. The activity of NF-κB is modulated by reversible acetylation, with HDACs, particularly HDAC1, HDAC2, and HDAC3, playing a crucial role in deacetylating the RelA/p65 subunit, which generally leads to the termination of the NF-κB transcriptional response.

The following diagram illustrates how an HDAC assay using this compound can be integrated into the study of the NF-κB pathway.

Conclusion

The this compound fluorogenic substrate is a versatile and sensitive tool for the measurement of HDAC activity. While a comprehensive, comparative kinetic dataset for this specific substrate across all HDAC isoforms remains to be fully elucidated, the available data and its broad utility in established assay protocols make it an invaluable reagent for researchers in both basic science and drug discovery. The detailed experimental workflow and its application in studying critical signaling pathways, such as NF-κB, underscore its importance in advancing our understanding of the biological roles of HDACs and in the development of novel therapeutics targeting these enzymes. Future studies focusing on a systematic kinetic characterization of this compound and other fluorogenic substrates with a complete panel of recombinant human HDACs will further enhance their utility and the interpretability of the data they generate.

References

- 1. High-throughput screening of histone deacetylases and determination of kinetic parameters using fluorogenic assays - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. researchgate.net [researchgate.net]

- 4. This compound | CRB1101637 | Biosynth [biosynth.com]

- 5. This compound peptide [novoprolabs.com]

The Pivotal Role of Trypsin in Ac-Arg-Gly-Lys(Ac)-AMC Assays: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the critical function of trypsin in the widely utilized Ac-Arg-Gly-Lys(Ac)-AMC fluorogenic assay. Primarily employed for the characterization of histone deacetylase (HDAC) activity and the screening of potential inhibitors, this two-step enzymatic assay relies on the precise proteolytic action of trypsin for signal generation. Understanding the underlying principles and experimental parameters is paramount for obtaining robust and reproducible data in drug discovery and basic research.

Assay Principle: A Two-Step Enzymatic Cascade

The this compound assay is an indirect method to measure the activity of HDAC enzymes. The core of the assay is a synthetic peptide substrate, this compound, which mimics a portion of a histone tail with an acetylated lysine residue. The fluorescent reporter molecule, 7-amino-4-methylcoumarin (AMC), is quenched by its covalent attachment to the peptide. The assay unfolds in two distinct enzymatic steps:

-

Deacetylation by HDAC: In the initial step, an active HDAC enzyme recognizes and removes the acetyl group from the lysine residue of the substrate. This reaction yields the deacetylated peptide, Ac-Arg-Gly-Lys-AMC.

-

Proteolytic Cleavage by Trypsin: The second and crucial step involves the addition of trypsin. Trypsin is a serine protease that specifically cleaves peptide bonds C-terminal to lysine and arginine residues. Critically, trypsin is unable to cleave at an acetylated lysine residue. Therefore, it will only act upon the deacetylated substrate produced by the HDAC enzyme. The cleavage of the deacetylated peptide by trypsin releases the fluorophore AMC, resulting in a measurable increase in fluorescence.

The intensity of the fluorescent signal is directly proportional to the amount of AMC released, which in turn correlates with the enzymatic activity of the HDAC.

The Indispensable Role of Trypsin

Trypsin serves as the "developer" in this assay system, converting the invisible enzymatic event of deacetylation into a quantifiable fluorescent signal. Its specificity is the linchpin of the assay's design; the inability of trypsin to cleave the acetylated substrate ensures that the signal is directly dependent on HDAC activity.[1][2]

Several key considerations regarding trypsin's role are essential for accurate assay performance:

-

Substrate Specificity: The fundamental principle of the assay rests on the fact that acetylated lysine is not a substrate for trypsin.[1] This ensures a low background signal in the absence of HDAC activity.

-

Concentration Optimization: The concentration of trypsin must be carefully optimized. It should be sufficient to ensure that the cleavage of the deacetylated substrate is rapid and not the rate-limiting step of the overall reaction. However, excessively high concentrations of trypsin can lead to auto-digestion or degradation of the HDAC enzyme itself, potentially impacting the results.[3]

-

Reaction Termination: In many endpoint assay formats, the addition of trypsin is part of a "stop solution" that also contains a potent HDAC inhibitor. This halts the deacetylation reaction, allowing for a precise measurement of the HDAC activity over a defined period.

Experimental Protocols

The following protocols provide a general framework for performing this compound based HDAC assays. It is crucial to optimize specific conditions, such as enzyme and substrate concentrations, for the particular HDAC isozyme and experimental setup.

Materials and Reagents

-

HDAC Enzyme (recombinant or purified)

-

This compound substrate

-

Trypsin (TPCK-treated to inactivate chymotrypsin)

-

Assay Buffer (e.g., 50 mM Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2)

-

HDAC Inhibitor (for control experiments, e.g., Trichostatin A)

-

96-well or 384-well black microplates

-

Fluorescence plate reader (Excitation: ~355 nm, Emission: ~460 nm)

Two-Step Endpoint Assay Protocol

-

Reaction Setup: In a microplate well, combine the HDAC enzyme and the test compound (inhibitor or vehicle control) in the assay buffer.

-

Initiation of Deacetylation: Add the this compound substrate to initiate the HDAC reaction. The final substrate concentration typically ranges from 10 to 50 µM.

-

Incubation: Incubate the reaction mixture at a controlled temperature (e.g., 37°C) for a defined period (e.g., 30-60 minutes).

-

Development and Termination: Add a developer solution containing trypsin and a potent HDAC inhibitor. A typical final trypsin concentration is in the range of 0.1 to 0.5 mg/mL.

-

Signal Detection: Incubate for a further 15-30 minutes to allow for complete cleavage of the deacetylated substrate. Measure the fluorescence intensity using a plate reader.

Quantitative Data Presentation

| Component | Typical Final Concentration | Reference |

| This compound | 10 - 50 µM | |

| HDAC Enzyme | Nanomolar range (isozyme-dependent) | |

| Trypsin (Endpoint Assay) | 0.1 - 5.0 mg/mL | [3] |

| HDAC Inhibitor (e.g., TSA) | Varies (based on IC50) |

| Enzyme | Substrate | Km | kcat | kcat/Km (M⁻¹s⁻¹) | Reference |

| Trypsin | N-α-benzyloxycarbonyl-L-lysine p-nitroanilide | 0.394 ± 0.027 mM (at pH 9.05) | - | 1391 ± 72 (at pH optimum) | [4][5] |

| HDAC8 | Boc-Lys(TFA)-AMC | 8.9 ± 1.6 µM | 0.034 ± 0.002 s⁻¹ | - | [3] |

Visualizing the Workflow and Relevant Pathways

Experimental Workflow

The following diagram illustrates the sequential steps of a typical two-step HDAC assay using this compound and trypsin.

Logical Relationship of Trypsin Activity

This diagram depicts the conditional logic of trypsin's action in the assay, highlighting its substrate specificity.

Relevant Signaling Pathways

HDACs are crucial regulators of gene expression and are implicated in numerous signaling pathways central to cell fate and disease. The this compound assay is a valuable tool for identifying inhibitors that can modulate these pathways.

p53 Signaling Pathway: HDACs can deacetylate p53, leading to its inactivation and degradation, thereby suppressing its tumor-suppressive functions.

NF-κB Signaling Pathway: HDACs are also involved in the regulation of the NF-κB pathway, a key player in inflammation and immunity. HDACs can deacetylate components of the NF-κB complex, influencing its transcriptional activity.

Conclusion

The this compound assay, with trypsin as its indispensable development agent, provides a robust and sensitive platform for the study of HDAC enzymes. A thorough understanding of the sequential enzymatic reactions and the specific role of trypsin is essential for the design of effective experiments and the accurate interpretation of results. This guide provides a foundational framework for researchers, scientists, and drug development professionals to effectively utilize this powerful assay in their pursuit of novel therapeutics targeting HDACs and their associated signaling pathways.

References

- 1. researchgate.net [researchgate.net]

- 2. files.core.ac.uk [files.core.ac.uk]

- 3. explorationpub.com [explorationpub.com]

- 4. Kinetic Studies of the Effect of pH on the Trypsin-Catalyzed Hydrolysis of N-α-benzyloxycarbonyl-l-lysine-p-nitroanilide: Mechanism of Trypsin Catalysis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

The Fluorogenic HDAC Substrate Ac-Arg-Gly-Lys(Ac)-AMC: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of the chemical properties, structure, and applications of the fluorogenic peptide substrate, Acetyl-Arginyl-Glycyl-Lysyl(acetyl)-7-amino-4-methylcoumarin (Ac-Arg-Gly-Lys(Ac)-AMC). It is designed to serve as a comprehensive resource for professionals engaged in enzyme kinetics, high-throughput screening, and drug discovery, with a particular focus on histone deacetylase (HDAC) inhibitors.

Chemical Properties and Structure

This compound is a synthetic peptide derivative that functions as a sensitive substrate for assaying histone deacetylase (HDAC) activity. The molecule consists of a tripeptide sequence (Arg-Gly-Lys) where the arginine and lysine residues are N-terminally and side-chain acetylated, respectively. This peptide is covalently linked to a 7-amino-4-methylcoumarin (AMC) fluorophore.

The presence of the AMC group renders the intact molecule largely non-fluorescent. Enzymatic removal of the acetyl group from the lysine side chain by an HDAC enzyme makes the peptide susceptible to proteolytic cleavage. Subsequent digestion by a developing enzyme, such as trypsin, liberates the free AMC, which produces a strong fluorescent signal. This two-step enzymatic reaction forms the basis of its use in discontinuous HDAC activity assays.[1][2]

Chemical Structure

The chemical structure consists of the acetylated tripeptide Ac-Arg-Gly-Lys(Ac) conjugated via an amide bond to the 7-amino group of 4-methylcoumarin.

Quantitative Data Summary

The key physicochemical and spectral properties of this compound and its fluorescent product (free AMC) are summarized in the table below.

| Property | Value | Citation(s) |

| Chemical Formula | C₂₈H₄₀N₈O₇ | [3][4] |

| Molecular Weight | 600.67 g/mol | [3][4] |

| CAS Number | 660846-97-9 | [3][4] |

| Appearance | White lyophilized powder | [5] |

| Purity | Typically >95% | [4] |

| Solubility | Soluble in DMSO | [6] |

| Storage Conditions | Store at -20°C, protect from light and moisture | [3][7] |

| Excitation Wavelength (Free AMC) | 340-380 nm | [2][6][8] |

| Emission Wavelength (Free AMC) | 440-460 nm | [2][6][8] |

Mechanism of Action and Assay Principle

The utility of this compound as an HDAC substrate is based on a two-step, protease-coupled enzymatic assay. The process allows for the sensitive detection of HDAC activity.

-

Deacetylation Step: In the first step, an HDAC enzyme catalyzes the hydrolysis of the acetyl group from the ε-amino group of the lysine residue within the peptide. This reaction yields Ac-Arg-Gly-Lys-AMC.[1][2]

-

Development Step: The product of the HDAC reaction, now containing a free amino group on the lysine side chain, becomes a substrate for a serine protease, typically trypsin. Trypsin cleaves the peptide bond C-terminal to the lysine residue, releasing the highly fluorescent 7-amino-4-methylcoumarin (AMC).[1][2][5]

The intensity of the resulting fluorescence is directly proportional to the amount of AMC released, which in turn correlates with the HDAC activity in the sample.

Figure 1: Two-step mechanism of AMC release from this compound.

Experimental Protocols

This section outlines a detailed methodology for a standard HDAC inhibitor screening assay using this compound in a 96-well plate format.

Reagent Preparation

-

HDAC Assay Buffer: 25 mM Tris-HCl (pH 8.0), 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl₂.[6] Prepare by diluting a 10X stock. Stable for six months at 4°C.[6]

-

Substrate Stock Solution: Prepare a 20 mM stock of this compound in 100% DMSO.

-

HDAC Enzyme Solution: Dilute recombinant human HDAC enzyme (e.g., HDAC1) in HDAC Assay Buffer to the desired working concentration. Keep on ice.

-

Inhibitor/Compound Solution: Dissolve test compounds and a known HDAC inhibitor (e.g., Trichostatin A) in DMSO, then dilute in HDAC Assay Buffer to the final desired concentrations. Ensure the final DMSO concentration in the assay does not exceed 1-2% to avoid enzyme inhibition.[9]

-

Developer Solution: Prepare a solution of Trypsin in HDAC Assay Buffer (e.g., 5 mg/mL).[10] This solution should also contain a potent HDAC inhibitor (e.g., Trichostatin A at a high concentration) to stop the deacetylation reaction.

Assay Procedure

-

Plate Setup: Add 50 µL of HDAC Assay Buffer to all wells of a 96-well black microplate. Add 10 µL of buffer for "100% activity" control wells, 10 µL of test compound dilutions to sample wells, and 10 µL of a known inhibitor for "inhibitor control" wells.

-

Enzyme Addition: Add 20 µL of the diluted HDAC enzyme solution to all wells except for the "no enzyme" background control wells.

-

Pre-incubation: Mix gently and incubate the plate at 37°C for 10-15 minutes.

-

Reaction Initiation: Start the enzymatic reaction by adding 20 µL of the this compound substrate solution to all wells. The final substrate concentration is typically around 200 µM.

-

First Incubation (Deacetylation): Mix the plate and incubate at 37°C for 30-60 minutes.

-

Reaction Development: Stop the HDAC reaction and initiate cleavage by adding 50 µL of the Developer Solution to all wells.

-

Second Incubation (Development): Incubate the plate at 37°C for 15-30 minutes to allow for AMC release.

-

Fluorescence Measurement: Read the fluorescence intensity on a microplate reader with excitation set to 350-380 nm and emission set to 440-460 nm.[11]

Figure 2: Standard workflow for an HDAC inhibitor screening assay.

Application in Drug Discovery: Targeting HDACs

Histone deacetylases are critical enzymes in epigenetic regulation. They remove acetyl groups from lysine residues on histone tails, leading to a more condensed chromatin structure (heterochromatin). This compaction restricts the access of transcription factors to DNA, generally resulting in transcriptional repression.[12] HDACs are overexpressed in many cancers, contributing to the silencing of tumor suppressor genes.

HDAC inhibitors are a class of therapeutic agents that block the activity of these enzymes. By inhibiting HDACs, these compounds promote histone hyperacetylation, leading to a more relaxed chromatin state (euchromatin). This can reactivate the expression of silenced tumor suppressor genes (e.g., p21), which in turn can induce cell cycle arrest, differentiation, and apoptosis in cancer cells.[13][14]

This compound is a vital tool in this area, enabling the high-throughput screening of chemical libraries to identify novel and potent HDAC inhibitors.

Figure 3: Role of HDACs in gene regulation and as a drug target.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. bachem.com [bachem.com]

- 3. caymanchem.com [caymanchem.com]

- 4. FluoroFinder [app.fluorofinder.com]

- 5. HDAC Inhibitor Drug Screening Kit (Fluorometric) (ab283378) | Abcam [abcam.com]

- 6. bioscience.co.uk [bioscience.co.uk]

- 7. Spectrum [AMC (7-Amino-4-methylcoumarin)] | AAT Bioquest [aatbio.com]

- 8. caymanchem.com [caymanchem.com]

- 9. High-throughput screening of histone deacetylases and determination of kinetic parameters using fluorogenic assays - PMC [pmc.ncbi.nlm.nih.gov]

- 10. pubs.acs.org [pubs.acs.org]

- 11. bpsbioscience.com [bpsbioscience.com]

- 12. quora.com [quora.com]

- 13. Roles of histone deacetylases in epigenetic regulation: emerging paradigms from studies with inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 14. creative-diagnostics.com [creative-diagnostics.com]

The Discovery and Application of Ac-Arg-Gly-Lys(Ac)-AMC: A Fluorogenic Substrate for Histone Deacetylase Activity

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

The study of histone deacetylases (HDACs) has become a critical area of research in cellular biology and drug discovery, particularly in the field of oncology. HDACs are a class of enzymes that play a pivotal role in the epigenetic regulation of gene expression by removing acetyl groups from lysine residues on histones and other non-histone proteins.[1] This deacetylation leads to a more compact chromatin structure, generally associated with transcriptional repression.[1] Given their significant role in various diseases, including cancer and neurodegenerative disorders, the development of specific and sensitive assays to measure HDAC activity has been paramount for the discovery of novel therapeutic inhibitors.[1]

This technical guide details the discovery, development, and application of Acetyl-Arginyl-Glycyl-Lysyl(acetyl)-7-amino-4-methylcoumarin (Ac-Arg-Gly-Lys(Ac)-AMC), a fluorogenic substrate that has become a valuable tool for the high-throughput screening of HDAC inhibitors.

Principle of the Two-Step Fluorogenic Assay

This compound was ingeniously designed to function in a two-step enzymatic assay to measure HDAC activity.[2] The core principle of this assay lies in the sequential action of an HDAC enzyme and the protease trypsin.

-

Deacetylation by HDAC: In the first step, an active HDAC enzyme recognizes and removes the acetyl group from the ε-amino group of the lysine residue within the peptide substrate. This enzymatic reaction yields Ac-Arg-Gly-Lys-AMC.[2]

-

Proteolytic Cleavage by Trypsin: The deacetylated product, Ac-Arg-Gly-Lys-AMC, now becomes a substrate for trypsin. Trypsin specifically cleaves the peptide bond C-terminal to the lysine residue, releasing the highly fluorescent 7-amino-4-methylcoumarin (AMC) molecule.[2]

The intensity of the resulting fluorescence is directly proportional to the amount of AMC released, which in turn corresponds to the level of HDAC activity.[2] The acetylated starting material, this compound, is not a substrate for trypsin, ensuring that fluorescence is only generated as a consequence of HDAC-mediated deacetylation. This elegant design provides a sensitive and robust method for quantifying HDAC activity.

Physicochemical Properties and Synthesis

This compound is a synthetic peptide with the following properties:

| Property | Value |

| Molecular Formula | C₂₈H₄₀N₈O₇ |

| Molecular Weight | 600.67 g/mol |

| CAS Number | 660846-97-9 |

| Appearance | White to off-white solid |

| Storage | Store at -20°C, protected from light |

The synthesis of this compound is typically achieved through solid-phase peptide synthesis (SPPS).

Experimental Protocols

Synthesis of this compound via Solid-Phase Peptide Synthesis (SPPS)

This protocol outlines the general steps for the manual solid-phase synthesis of this compound using Fmoc (9-fluorenylmethyloxycarbonyl) chemistry.

Materials:

-

Rink Amide resin

-

Fmoc-Lys(Ac)-OH

-

Fmoc-Gly-OH

-

Fmoc-Arg(Pbf)-OH

-

N,N'-Diisopropylcarbodiimide (DIC)

-

Oxyma Pure

-

Piperidine solution (20% in DMF)

-

N,N-Dimethylformamide (DMF)

-

Dichloromethane (DCM)

-

Acetic anhydride

-

N,N-Diisopropylethylamine (DIEA)

-

Trifluoroacetic acid (TFA) cleavage cocktail (e.g., 95% TFA, 2.5% water, 2.5% triisopropylsilane)

-

Diethyl ether

Procedure:

-

Resin Swelling: Swell the Rink Amide resin in DMF for 1-2 hours in a reaction vessel.

-

Fmoc Deprotection: Remove the Fmoc protecting group from the resin by treating with 20% piperidine in DMF for 20 minutes. Wash the resin thoroughly with DMF and DCM.

-

First Amino Acid Coupling (Fmoc-Lys(Ac)-OH):

-

Pre-activate Fmoc-Lys(Ac)-OH (3 equivalents) with DIC (3 equivalents) and Oxyma Pure (3 equivalents) in DMF for 15-20 minutes.

-

Add the activated amino acid solution to the resin and shake for 2-4 hours.

-

Monitor the coupling reaction using a ninhydrin test. If the test is positive (indicating incomplete reaction), repeat the coupling step.

-

Wash the resin with DMF and DCM.

-

-

Capping (Optional but Recommended): To block any unreacted amino groups, treat the resin with a solution of acetic anhydride and DIEA in DMF for 30 minutes. Wash the resin thoroughly.

-

Subsequent Amino Acid Couplings (Fmoc-Gly-OH and Fmoc-Arg(Pbf)-OH): Repeat steps 2 and 3 for the sequential coupling of Fmoc-Gly-OH and Fmoc-Arg(Pbf)-OH.

-

N-terminal Acetylation: After the final Fmoc deprotection of the Arginine residue, acetylate the N-terminus by treating the resin with a solution of acetic anhydride and DIEA in DMF.

-

Cleavage and Deprotection:

-

Wash the resin with DCM and dry it under vacuum.

-

Treat the resin with the TFA cleavage cocktail for 2-3 hours to cleave the peptide from the resin and remove the side-chain protecting groups (Pbf from Arginine).

-

-

Precipitation and Purification:

-

Filter the resin and collect the TFA solution.

-

Precipitate the crude peptide by adding cold diethyl ether.

-

Centrifuge to pellet the peptide, decant the ether, and repeat the ether wash.

-

Dry the crude peptide pellet under vacuum.

-

Purify the peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).

-

Confirm the identity and purity of the final product by mass spectrometry and analytical HPLC.

-

High-Throughput Screening (HTS) Assay for HDAC Inhibitors

This protocol provides a framework for a 384-well plate-based high-throughput screening assay to identify HDAC inhibitors using this compound.

Materials:

-

This compound substrate

-

Recombinant human HDAC enzyme (e.g., HDAC1, HDAC2, HDAC3, HDAC8)

-

HDAC assay buffer (e.g., 50 mM Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl₂)

-

Trypsin solution

-

Trichostatin A (TSA) or other known HDAC inhibitor (for positive control)

-

Dimethyl sulfoxide (DMSO)

-

384-well black, flat-bottom plates

-

Fluorescence plate reader (Excitation: ~355 nm, Emission: ~460 nm)

Procedure:

-

Compound Plating:

-

Prepare serial dilutions of test compounds in DMSO.

-

Using an automated liquid handler, dispense a small volume (e.g., 100 nL) of the compound solutions into the wells of the 384-well plate.

-

Include wells with DMSO only (negative control) and a known HDAC inhibitor like TSA (positive control).

-

-

Enzyme Addition:

-

Prepare a solution of the HDAC enzyme in cold assay buffer.

-

Dispense the enzyme solution into all wells of the plate.

-

Incubate the plate at room temperature for a pre-determined time (e.g., 15 minutes) to allow for compound-enzyme interaction.

-

-

Substrate Addition and HDAC Reaction:

-

Prepare a solution of this compound in assay buffer.

-

Add the substrate solution to all wells to initiate the HDAC reaction.

-

Incubate the plate at 37°C for a specific duration (e.g., 60 minutes). The optimal incubation time should be determined empirically to ensure the reaction is in the linear range.

-

-

Development with Trypsin:

-

Prepare a trypsin solution in assay buffer. To stop the HDAC reaction simultaneously, the known HDAC inhibitor can be included in this developer solution.

-

Add the trypsin solution to all wells.

-

Incubate the plate at room temperature for a set time (e.g., 20-30 minutes) to allow for the cleavage of the deacetylated substrate and release of AMC.

-

-

Fluorescence Measurement:

-

Measure the fluorescence intensity of each well using a plate reader with excitation and emission wavelengths appropriate for AMC (Ex: ~355 nm, Em: ~460 nm).

-

-

Data Analysis:

-

Calculate the percent inhibition for each test compound relative to the positive and negative controls.

-

Plot the percent inhibition against the compound concentration to determine the IC₅₀ value for active compounds.

-

Data Presentation

Kinetic Parameters of this compound with HDAC Isoforms

| Enzyme Source | Kₘ (µM) | Relative Vₘₐₓ | Reference |

| Rat Liver HDAC Extract | 27.5 | 4.9 | Wegener et al., 2003 |

Note: The Vₘₐₓ value is relative to other substrates tested in the same study. Further studies with purified recombinant human HDAC isoforms are necessary to establish a more complete kinetic profile.

Mandatory Visualizations

Signaling Pathways

Histone deacetylases play a crucial role in regulating the activity of key tumor suppressor proteins, including p53 and the Retinoblastoma protein (Rb). Deacetylation of these non-histone proteins by HDACs can significantly impact cell cycle progression and apoptosis.

Caption: HDAC-mediated deacetylation of p53 and regulation of the Rb-E2F pathway.

Experimental Workflow

The following diagram illustrates the typical workflow for a high-throughput screen for HDAC inhibitors using the this compound substrate.

Caption: High-throughput screening workflow for HDAC inhibitors.

Conclusion

The development of this compound has significantly advanced the field of HDAC research and drug discovery. Its clever design, enabling a two-step fluorogenic assay, provides a robust, sensitive, and high-throughput compatible method for measuring HDAC activity. This technical guide has provided an in-depth overview of its discovery, the principles of its application, detailed experimental protocols for its synthesis and use, and its relevance in key cellular signaling pathways. For researchers, scientists, and drug development professionals, this compound remains an indispensable tool in the ongoing quest for novel and selective HDAC inhibitors with therapeutic potential.

References

Methodological & Application

Application Notes and Protocols for the Ac-Arg-Gly-Lys(Ac)-AMC Histone Deacetylase Assay

For Researchers, Scientists, and Drug Development Professionals

Introduction

Histone deacetylases (HDACs) are a class of enzymes that play a crucial role in the regulation of gene expression by removing acetyl groups from lysine residues on histones and other proteins.[1] Their dysregulation is implicated in various diseases, including cancer and neurodegenerative disorders, making them a key target for therapeutic intervention.[1][2] The Ac-Arg-Gly-Lys(Ac)-AMC assay is a sensitive and robust fluorogenic method well-suited for the high-throughput screening (HTS) of HDAC inhibitors and for studying HDAC enzyme kinetics.[2]

This two-step enzymatic assay utilizes the fluorogenic substrate this compound.[3][4][5][6] In the first step, an active HDAC enzyme deacetylates the acetylated lysine residue of the substrate. In the second step, a developing enzyme, typically trypsin, cleaves the deacetylated peptide C-terminal to the lysine, releasing the highly fluorescent 7-amino-4-methylcoumarin (AMC) molecule.[2][3][4] The resulting fluorescence is directly proportional to the HDAC activity.[2][7]

Principle of the Assay

The core principle of this assay is a coupled enzymatic reaction that translates the deacetylase activity into a measurable fluorescent signal.

-

Deacetylation: The HDAC enzyme removes the acetyl group from the lysine residue of the this compound substrate.

-

Proteolytic Cleavage: The developer enzyme, trypsin, specifically recognizes and cleaves the peptide bond C-terminal to the now deacetylated lysine residue. This cleavage is not possible when the lysine is acetylated.

-

Fluorescence Generation: The cleavage releases the fluorophore, AMC, from the quenching effect of the peptide. The free AMC fluoresces upon excitation, and the intensity of this fluorescence is quantified to determine the level of HDAC activity.

Signaling Pathway and Experimental Workflow

The enzymatic reaction and the overall experimental workflow are depicted in the diagrams below.

Caption: Enzymatic reaction cascade of the this compound HDAC assay.

Caption: A generalized experimental workflow for the HDAC assay.

Materials and Reagents

Equipment

-

Fluorescence microplate reader with excitation and emission wavelengths of approximately 350-380 nm and 440-480 nm, respectively.[4][8]

-

Standard 96-well or 384-well black microplates.[9]

-

Multichannel pipettes and sterile pipette tips.

-

Incubator set to 37°C.

-

Orbital shaker (optional).

Reagents

-

This compound Substrate: Store as a stock solution in DMSO at -20°C.[10]

-

HDAC Enzyme: Purified recombinant HDAC enzyme (e.g., HDAC1, HDAC2, HDAC3). Store at -80°C in aliquots.

-

Trypsin: High-purity trypsin. Store as a stock solution at -20°C.

-

HDAC Assay Buffer: A common buffer is Tris-based (pH 8.0) or HEPES-based (pH 7.4). See table below for a typical composition.[10]

-

HDAC Inhibitor (Control): Trichostatin A (TSA) or Suberoylanilide Hydroxamic Acid (SAHA) can be used as a positive control for inhibition.[9]

-

DMSO: For dissolving substrate and test compounds.

-

Bovine Serum Albumin (BSA): Often included in the assay buffer to prevent enzyme denaturation.[10]

-

Deionized Water (ddH₂O)

Quantitative Data Summary

The following table provides a summary of typical concentrations and conditions for the this compound HDAC assay. These values may require optimization depending on the specific HDAC enzyme and experimental goals.

| Parameter | Recommended Range/Value | Notes |

| Reagents | ||

| This compound | 10 - 100 µM | Final concentration. The Kₘ can vary, but concentrations around or above the Kₘ are common.[11] |

| HDAC Enzyme | 1 - 50 nM | Final concentration. Highly dependent on the specific activity of the enzyme preparation. |

| Trypsin | 0.1 - 2 mg/mL | Final concentration. Should be optimized to ensure it is not the rate-limiting step.[12][13] |

| Trichostatin A (TSA) | 1 - 10 µM | Final concentration for a positive inhibition control.[7] |

| DMSO | < 2% (v/v) | Final concentration. High concentrations of DMSO can inhibit HDAC activity.[10] |

| Assay Buffer Composition | ||

| Tris-HCl (pH 8.0) or HEPES (pH 7.4) | 50 mM | |

| NaCl | 137 mM | |

| KCl | 2.7 mM | |

| MgCl₂ | 1 mM | |

| BSA | 0.1 - 0.5 mg/mL | [10] |

| Incubation Conditions | ||

| Deacetylation Step (HDAC Reaction) | 30 - 60 minutes at 30-37°C | [4][11] |

| Development Step (Trypsin Reaction) | 10 - 20 minutes at room temperature or 37°C | [8] |

| Assay Quality | ||

| Z'-factor | > 0.5 | A Z'-factor greater than 0.5 is generally considered excellent for HTS, indicating a robust assay with a large signal window and low variability.[14][15] |

Experimental Protocols

Preparation of Reagents

-

1X HDAC Assay Buffer: Prepare a buffer containing 50 mM Tris-HCl (pH 8.0), 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl₂, and 0.1 mg/mL BSA. Filter sterilize and store at 4°C.

-

Substrate Stock Solution (20 mM): Dissolve this compound in 100% DMSO. Aliquot and store at -20°C.[10]

-

HDAC Enzyme Working Solution: Thaw the enzyme stock on ice. Dilute to the desired final concentration in cold 1X HDAC Assay Buffer immediately before use.

-

Trypsin Solution (e.g., 2X final concentration): Prepare a solution of trypsin in 1X HDAC Assay Buffer. For stopping the HDAC reaction, it is common to include an HDAC inhibitor like TSA (e.g., 2 µM) in this solution.[8]

-

Test Compounds and Controls: Prepare serial dilutions of test compounds in DMSO. Prepare a stock solution of TSA in DMSO for the positive inhibition control.

HDAC Activity Assay Protocol (96-well plate format)

-

Plate Setup:

-

Blank (No Enzyme): Add 50 µL of 1X HDAC Assay Buffer.

-

Negative Control (100% Activity): Add 45 µL of 1X HDAC Assay Buffer and 5 µL of DMSO.

-

Positive Control (Inhibition): Add 45 µL of 1X HDAC Assay Buffer and 5 µL of TSA solution (to a final concentration of 1-10 µM).

-

Test Wells: Add 45 µL of 1X HDAC Assay Buffer and 5 µL of the diluted test compound.

-

-

Enzyme Addition: Add 10 µL of the diluted HDAC enzyme working solution to all wells except the "Blank" wells. The total volume should now be 60 µL.

-

Initiate Deacetylation: Add 40 µL of a working solution of this compound substrate (prepared in 1X HDAC Assay Buffer) to all wells to initiate the reaction. The final volume is now 100 µL.

-

First Incubation: Mix the plate gently (e.g., on an orbital shaker for 30 seconds) and incubate for 30-60 minutes at 37°C.

-

Develop Signal: Add 50 µL of the Trypsin Solution to each well. This will stop the HDAC reaction (if an inhibitor is included) and start the development of the fluorescent signal.

-

Second Incubation: Incubate the plate for 10-15 minutes at room temperature, protected from light.[8]

-

Measure Fluorescence: Read the fluorescence on a microplate reader with excitation at ~355 nm and emission at ~460 nm.[7]

Data Analysis

-

Background Subtraction: Subtract the average fluorescence of the "Blank" wells from all other wells.

-

Calculate Percent Inhibition:

-

Use the following formula: % Inhibition = 100 * (1 - (Signal_Test_Compound - Signal_Negative_Control) / (Signal_Negative_Control))

-

-

Determine IC₅₀ Values: For inhibitor screening, plot the percent inhibition against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.

-

Assay Validation (Z'-factor):

-

The Z'-factor is a measure of the statistical effect size and is used to assess the quality of an HTS assay.[15]

-

Calculate the Z'-factor using the signals from the negative (100% activity) and positive (fully inhibited) controls: Z' = 1 - (3 * (SD_pos + SD_neg)) / |Mean_pos - Mean_neg|

-

Where SD is the standard deviation and Mean is the average signal of the controls. An assay with a Z'-factor > 0.5 is considered robust and suitable for high-throughput screening.[14][16]

-

References

- 1. cdn.caymanchem.com [cdn.caymanchem.com]

- 2. Histone Deacetylase Assay Kit, Fluorometric sufficient for 100 assays (96 well plates) HDAC Assay Kit [sigmaaldrich.com]

- 3. resources.novusbio.com [resources.novusbio.com]

- 4. cpcscientific.com [cpcscientific.com]

- 5. shop.bachem.com [shop.bachem.com]

- 6. glpbio.com [glpbio.com]

- 7. usbio.net [usbio.net]

- 8. HDAC Activity Assay Kit | 566328 [merckmillipore.com]

- 9. Purification and enzymatic assay of class I histone deacetylase enzymes - PMC [pmc.ncbi.nlm.nih.gov]

- 10. High-throughput screening of histone deacetylases and determination of kinetic parameters using fluorogenic assays - PMC [pmc.ncbi.nlm.nih.gov]

- 11. bmglabtech.com [bmglabtech.com]

- 12. pubs.acs.org [pubs.acs.org]

- 13. researchgate.net [researchgate.net]

- 14. The process of HDAC11 Assay Development: Z'-factor [zenodo.org]

- 15. Z-factor - Wikipedia [en.wikipedia.org]

- 16. The process of HDAC11 Assay Development: Z’-factor – openlabnotebooks.org [openlabnotebooks.org]

Application Notes and Protocols for Ac-Arg-Gly-Lys(Ac)-AMC in High-Throughput Screening

Topic: How to Use Ac-Arg-Gly-Lys(Ac)-AMC in a High-Throughput Screen

Audience: Researchers, scientists, and drug development professionals.

Introduction

This compound is a specialized fluorogenic substrate designed for assaying the activity of histone deacetylases (HDACs) in a high-throughput screening (HTS) format. The assay relies on a two-step, coupled enzymatic reaction. In the first step, an HDAC enzyme removes the acetyl group from the lysine residue of the substrate. In the second step, a developing protease, typically trypsin, recognizes and cleaves the deacetylated peptide sequence, releasing the highly fluorescent 7-amino-4-methylcoumarin (AMC) moiety[1][2]. The intensity of the fluorescent signal is directly proportional to the HDAC activity, making this substrate an ideal tool for screening potential HDAC inhibitors.

Fluorogenic assays using AMC-based substrates are widely adopted in HTS due to their high sensitivity and compatibility with automated liquid handling systems and microplate readers[3][4][5][6].

Principle of the Assay

The core of the assay is a two-enzyme cascade that converts the non-fluorescent substrate into a fluorescent product.

-

HDAC Deacetylation: The target HDAC enzyme removes the acetyl group from the ε-amino group of the lysine side chain. This creates a new substrate, Ac-Arg-Gly-Lys-AMC.

-

Protease Cleavage: A "developing" protease, such as trypsin, which has specificity for cleaving after lysine or arginine residues, is added. Trypsin cleaves the peptide bond C-terminal to the now-deacetylated lysine, liberating the AMC fluorophore.

-

Fluorescence Detection: Free AMC fluoresces strongly upon excitation (typically ~360-380 nm), with an emission maximum around 440-460 nm[7][8]. This signal is measured over time to determine the reaction rate.

Potential inhibitors of HDAC will prevent the first step, thereby blocking the subsequent cleavage by trypsin and resulting in a low fluorescence signal.

Caption: The two-step enzymatic reaction for HDAC activity measurement.

Experimental Protocols

Materials and Reagents

-

Substrate: this compound (e.g., GlpBio, Cat# GC15102)

-

Enzyme: Recombinant human HDAC (e.g., HDAC1, HDAC6)

-

Developing Enzyme: TPCK-treated Trypsin

-

Assay Buffer: 25 mM Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl₂, 0.1 mg/mL BSA

-

HDAC Inhibitor (Control): Trichostatin A (TSA) or a known selective inhibitor

-

Solvent: DMSO (for dissolving substrate and compounds)

-

Microplates: Black, flat-bottom 384-well assay plates

-

Plate Reader: Fluorometer capable of excitation at 380 nm and emission at 460 nm.

Reagent Preparation

-

Substrate Stock Solution (10 mM): Dissolve this compound in 100% DMSO. Store in small aliquots at -20°C, protected from light.

-

HDAC Enzyme Working Solution: Dilute the HDAC enzyme to the desired final concentration (e.g., 2X the final assay concentration) in cold Assay Buffer. Keep on ice. The optimal concentration should be determined via enzyme titration (see Section 4.1).

-

Trypsin Working Solution (2X): Prepare a 0.5 mg/mL (or other optimized concentration) solution of trypsin in Assay Buffer.

-

Test Compounds/Inhibitors: Prepare stock solutions in 100% DMSO. Create a dilution series for IC₅₀ determination. The final DMSO concentration in the assay should not exceed 1%.

High-Throughput Screening Protocol (384-Well Format)

This protocol is designed for a final reaction volume of 20 µL.

References

- 1. glpbio.com [glpbio.com]

- 2. This compound peptide [novoprolabs.com]

- 3. pendidikankimia.walisongo.ac.id [pendidikankimia.walisongo.ac.id]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Fluorometric Enzyme Assays - Creative Enzymes [creative-enzymes.com]

- 6. scbt.com [scbt.com]

- 7. sigmaaldrich.cn [sigmaaldrich.cn]

- 8. Ac-Arg-Ser-Leu-Lys-AMC (Site 1 Protease Substrate, fluorogenic) - Echelon Biosciences [echelon-inc.com]

Ac-Arg-Gly-Lys(Ac)-AMC stock solution preparation and storage

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ac-Arg-Gly-Lys(Ac)-AMC is a fluorogenic substrate widely utilized for the sensitive and continuous assay of histone deacetylase (HDAC) activity.[1][2][3][4] The assay is based on a two-step enzymatic reaction. Initially, HDACs deacetylate the ε-acetylated lysine residue of the peptide. Subsequently, the deacetylated peptide becomes a substrate for trypsin, which cleaves the peptide bond C-terminal to the lysine, releasing the highly fluorescent 7-amino-4-methylcoumarin (AMC) group. The increase in fluorescence intensity is directly proportional to the HDAC activity. This application note provides detailed protocols for the preparation of this compound stock solutions and its application in HDAC activity assays.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is provided in the table below.

| Property | Value | Reference |

| Molecular Formula | C₂₈H₄₀N₈O₇ | [4] |

| Molecular Weight | 600.67 g/mol | [4] |

| CAS Number | 660846-97-9 | [4] |

| Appearance | White to off-white lyophilized powder | [5] |

| Purity (HPLC) | Typically ≥95% | [4] |

| Excitation Wavelength | 340-360 nm | [1] |

| Emission Wavelength | 440-460 nm | [1] |

Stock Solution Preparation and Storage